(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(9-11-5-7-13(8-6-11)19(22)23)16(21)18-14-3-1-2-4-15(14)20/h1-9,20H,(H,18,21)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJZYDVIZUKQO-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Solution-Phase Synthesis
In a representative procedure, 4-nitrobenzaldehyde (1.0 equiv) and 2-cyano-N-(2-hydroxyphenyl)acetamide (1.0 equiv) are refluxed in ethanol with piperidine (0.1 equiv) as a catalyst for 1–2 hours. The reaction proceeds via the following mechanistic pathway:
- Deprotonation of the active methylene group by piperidine
- Nucleophilic attack on the aldehyde carbonyl
- Elimination of water to form the α,β-unsaturated system
The crude product is purified via recrystallization from ethanol/DMF (4:1), yielding the (Z)-isomer as the major product due to intramolecular hydrogen bonding between the hydroxyl group and acrylamide carbonyl. Typical yields range from 45% to 76%, depending on substitution patterns.
Solvent and Catalyst Optimization
Comparative studies reveal significant yield variations based on reaction media:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanol | Piperidine | 78 | 1.5 | 68 | |
| Toluene | Triethylamine | 75 | 4 | 72 | |
| Neat | Urea | MW, 150 | 0.25 | 82 | |
| Acetone | N-Methylmorpholine | 56 | 2 | 57 |
Microwave-assisted methods using urea as a catalyst demonstrate superior efficiency, reducing reaction times from hours to minutes while improving yields. The microwave irradiation parameters (typically 150–200 W for 15–30 minutes) facilitate rapid thermal activation without solvent degradation.
Mechanochemical Synthesis via Ball Milling
Recent advances in solvent-free synthesis employ ball milling to achieve Knoevenagel condensation. A study utilizing 4-nitrobenzaldehyde and 2-cyano-N-(2-hydroxyphenyl)acetamide in a planetary ball mill (500 rpm, stainless steel jars) reported:
- Complete conversion within 45 minutes
- 94% isolated yield of (Z)-isomer
- No requirement for exogenous catalysts
In situ Raman spectroscopy confirmed the formation of a stable intermediate, 2-(hydroxy(4-nitrophenyl)methyl)-2-cyano-N-(2-hydroxyphenyl)acetamide, prior to dehydration. This method eliminates solvent waste and enables precise control over reaction kinetics through mechanical energy input.
Stereochemical Control and Isomer Stability
The (Z)-configuration dominance arises from intramolecular hydrogen bonding between the phenolic -OH and acrylamide carbonyl, as evidenced by:
- X-ray crystallography showing O···O distances of 2.62 Å
- Temperature-dependent NMR studies demonstrating configurational stability up to 120°C
- IR spectra with broad -OH stretches at 3350–3400 cm⁻¹
Attempts to isolate the (E)-isomer via photochemical irradiation (λ = 365 nm) resulted in rapid reversion to the (Z)-form, confirming thermodynamic preference.
Large-Scale Production Considerations
Industrial-scale synthesis requires addressing challenges in heat management and purification:
Continuous Flow Reactor Design
A pilot study using a tubular reactor (ID 6 mm, L 2 m) with the following parameters achieved 89% yield:
Crystallization Optimization
Polymorph control is critical for pharmaceutical applications. Sequential cooling crystallization from ethyl acetate/hexane (1:4) produces Form A crystals with:
Analytical Characterization Protocols
Comprehensive characterization ensures product integrity:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -OH), 8.34 (d, J = 8.7 Hz, 2H, Ar-H), 8.02 (d, J = 12.3 Hz, 1H, =CH), 7.89 (d, J = 8.7 Hz, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.94 (t, J = 7.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.1 Hz, 1H, Ar-H)
- IR (KBr): ν 3345 (-OH), 2217 (C≡N), 1675 (C=O), 1598 (C=C), 1520/1348 (NO₂) cm⁻¹
- HRMS : m/z [M+H]⁺ calcd. for C₁₇H₁₂N₃O₄: 346.0823; found: 346.0827
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 60:40, 1 mL/min) shows ≥99.5% purity with retention time 6.72 minutes.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acrylamide Derivatives
2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2)
- Structure : Differs in substituent positions and groups: the N-position has a 4-hydroxyphenyl (vs. 2-hydroxyphenyl), and the β-position has a 4-methoxyphenyl (electron-donating) instead of 4-nitrophenyl.
- Application: Demonstrated 84.5% corrosion inhibition efficiency on copper in 1.0 M HNO₃ at 20×10⁻⁵ M. The methoxy group enhances solubility but reduces electron-deficient character compared to nitro .
- Adsorption: Follows Langmuir isotherm, suggesting monolayer adsorption on metal surfaces .
2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3)
- Structure : Lacks nitro or methoxy groups; β-position is a simple phenyl ring.
- Application : Higher inhibition efficiency (86.1% under same conditions as ACR-2), attributed to balanced hydrophobic and electronic interactions .
(2E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenyl-2-furyl)acrylamide
- Structure : Features a furyl group at the β-position and E-configuration.
- Application: Acts as a covalent inhibitor of LexA protease but with lower efficacy than non-covalent inhibitors. The furyl group’s electron-rich nature contrasts with nitro’s electron deficiency, impacting target binding .
Functional Group Impact on Properties
Electronic and Steric Effects
- Nitro Group : The 4-nitrophenyl group in the target compound increases electron withdrawal, enhancing electrophilicity of the acrylamide backbone. This could improve binding to metal surfaces (corrosion inhibition) or biological targets via charge transfer .
- Hydroxyl Position : The 2-hydroxyphenyl group (vs. 4-hydroxyphenyl in ACR-2/3) may alter hydrogen-bonding patterns, affecting solubility and intermolecular interactions.
Biological Activity
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound belonging to the acrylamide family, characterized by the presence of a cyano group, a hydroxyphenyl group, and a nitrophenyl group. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molar Mass : Approximately 294.30 g/mol
- Functional Groups :
- Cyano group (–C≡N)
- Hydroxyphenyl group (–CH(OH))
- Nitrophenyl group (–CH(NO))
The presence of these functional groups enhances the compound's reactivity and biological interactions, potentially influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 8.0 |
| Candida albicans | 16.0 |
| Pseudomonas aeruginosa | 12.0 |
These values suggest that the compound may serve as a potential antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound could act as a competitive inhibitor, binding to the active sites of specific enzymes, thus preventing substrate interaction.
- Disruption of Membrane Integrity : It may destabilize bacterial cell membranes, leading to cell lysis.
- Interference with Nucleic Acids : Potential interactions with DNA or RNA could inhibit replication or transcription processes in microbial cells.
Study on Antimicrobial Efficacy
In a recent study published in ACS Omega, derivatives of acrylamide compounds were evaluated for their antimicrobial properties. Among them, this compound showed promising results with low MIC values against pathogenic strains, indicating strong antibacterial and antifungal activities .
Cytotoxicity Assessment
A cytotoxicity study assessed the safety profile of this compound using human cell lines. Results demonstrated that at concentrations below 60 μM, the compound exhibited minimal cytotoxic effects, suggesting a favorable therapeutic index .
Hemolytic Activity
The hemolytic activity was also evaluated, revealing that the compound had low hemolytic potential (% lysis < 15%), which is crucial for assessing its safety in potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
